1-Methylindole
Overview
Description
Synthesis and Biological Evaluation of 1-Methylindole Derivatives
Synthesis Analysis The synthesis of 1-methylindole derivatives has been explored for various applications. For instance, 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles have been synthesized and evaluated as antimitotic agents and tubulin inhibitors, with modifications at positions C-4 to C-7 and alkylation at the indole nitrogen . Another study focused on the hydrogenation of 1-methylindole for reversible onboard hydrogen storage, achieving full hydrogenation using a Ru/Al2O3 catalyst . Additionally, the polymerization of 1-vinylindole and its methyl derivatives has been investigated to understand the polymerization mechanism of this class of monomers .
Molecular Structure Analysis The molecular structure of 1-methylindole has been analyzed through various spectroscopic techniques. Mass analyzed threshold ionization spectroscopy has been used to determine the adiabatic ionization energy of 1-methylindole, indicating that N-methyl substitution significantly lowers the zero energy level of the cationic ground state compared to indole . X-ray structure analysis has also been employed to elucidate the structure of related compounds, such as 1-cyano-2-methylisoindole .
Chemical Reactions Analysis 1-Methylindole undergoes various chemical reactions, including alkylation with isoprene hydrochloride to yield 1-methyl-3-(3-methyl-2-butenyl)indole and its isomer . Electron transfer reactions have been reinvestigated, showing that 1-methyl-2-phenylindole reacts with N-chlorobenzotriazole to form radical cations that can further react with oxygen or nucleophilic solvents . Oxidation reactions have also been studied, with 1-amino-2-methylindoline reacting with monochloramine to form 1-amino-2-methylindole and azo(2-methyl)indoline .
Physical and Chemical Properties Analysis The physical and chemical properties of 1-methylindole have been studied in various contexts. For hydrogen storage applications, 1-methylindole has been reported to have a hydrogen content of 5.76 wt% and a low melting point below -20°C . Dielectric studies have revealed an unusual secondary relaxation in 1-methylindole, speculated to originate from the in-plane motion of the molecules . The stability and thermochemical properties of 1-methylindole and its derivatives have been systematically investigated, providing insights into their potential applications .
Scientific Research Applications
Hydrogen Storage
Yang et al. (2018) identified 1-methylindole as a promising liquid organic hydrogen carrier for reversible onboard hydrogen storage, noting its high hydrogen content and low melting point. Their research detailed the hydrogenation of 1-methylindole and the dehydrogenation of octahydro-1-methylindole, exploring the mechanisms and efficiency of these processes (Yang et al., 2018).
Chemical Reactions and Structures
In 2007, Conway et al. demonstrated the direct C-magnesiation and C-zincation of 1-methylindole, contributing to the understanding of heterocyclic aromatic compounds' reactivity and offering insights into novel chemical synthesis approaches (Conway et al., 2007).
Reck et al. (1998) studied the synthesis, structure, and reactivity of a 2,3-dialuminated indole derivative using 1-methylindole. This research provided valuable information on the molecular structure and potential applications of such derivatives in chemical synthesis (Reck et al., 1998).
Electrochemical Studies
Berlin et al. (1996) examined the electrooxidation of 1-methylindole, contributing to the understanding of electrochemical processes and product identification in organic chemistry (Berlin et al., 1996).
Environmental and Biological Applications
Beehler et al. (1994) investigated 3-methylindole (a derivative of 1-methylindole) as an oviposition attractant for Culex mosquitoes, providing insights into potential environmental and biological control methods (Beehler et al., 1994).
Turro et al. (1980) studied the absorption and fluorescence spectra of 1-methylindole in different solvents, offering valuable data for applications in photochemistry and molecular dynamics (Turro et al., 1980).
Safety And Hazards
1-Methylindole is an irritating, potentially toxic organic compound . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .
properties
IUPAC Name |
1-methylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHMMGNCXNXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060534 | |
Record name | 1H-Indole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a stench; [Alfa Aesar MSDS] | |
Record name | 1-Methylindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.05 [mmHg] | |
Record name | 1-Methylindole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10210 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Methylindole | |
CAS RN |
603-76-9 | |
Record name | 1-Methylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLINDOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H698ROJ5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.